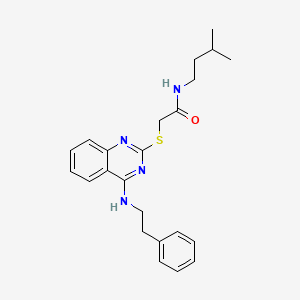![molecular formula C19H22Cl2N2O2 B2691577 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide CAS No. 301225-55-8](/img/structure/B2691577.png)
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide” is an amide derivative with a dichlorophenoxy group and a diethylaminophenyl group attached to the carbon of the amide group. The presence of these functional groups could give this compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenoxy and diethylaminophenyl groups could affect its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Controlled Release of Herbicides
This compound has been used in the controlled release of herbicides. It has been intercalated into hydrotalcite nanosheets, which can improve the use efficiency and reduce the off-target effects of pesticides . The volatilities of these herbicide formulations were reduced more than 3-fold compared with those of pure herbicides . This study provides a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously .
Adsorption of Herbicides
Another significant application of this compound is in the adsorption of herbicides. It has been used in the in situ electrosynthesis of aluminum hydroxides by anodic dissolution of sacrificial aluminum anode . The maximum removal efficiency of 93.0% was achieved with aluminum as sacrificial anode at a current density of 0.10 A dm −2 and pH of 7.0 . The adsorption of 2,4-DP preferably followed the Langmuir adsorption isotherm .
Environmental Remediation
Due to its ability to adsorb herbicides, this compound can be used in environmental remediation. It can help in the removal of herbicides from aqueous solutions, thereby reducing their impact on the environment .
Agricultural Applications
In agriculture, this compound can be used to control weeds. It can be applied to crops to kill unwanted vegetation without harming the crops themselves .
Research and Development
This compound is also used in research and development. Scientists use it to study the behavior of herbicides and develop new methods for their application and removal .
Industrial Applications
In the industry, this compound can be used in the production of various products. It can be used in the manufacture of pesticides, herbicides, and other agricultural chemicals .
Mecanismo De Acción
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide is the plant’s growth regulation system . It acts as a synthetic auxin, a type of plant growth regulator .
Mode of Action
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide interacts with its targets by disrupting the actin cytoskeleton, which controls root elongation and cell production . This interaction leads to uncontrolled and unsustainable growth in plants, causing stem curling, leaf wilting, and ultimately, plant death .
Biochemical Pathways
The compound affects the biochemical pathways related to plant growth and development . By mimicking the action of natural auxins, it disrupts normal plant growth and development . The downstream effects include abnormal growth, senescence, and plant death .
Pharmacokinetics
It is known that the compound is insoluble in water and considered relatively neutral . Its bioavailability would be influenced by these properties.
Result of Action
The molecular and cellular effects of 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide’s action include uncontrolled and unsustainable growth, leading to morphological changes such as stem curling and leaf wilting . Ultimately, these changes result in plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide. For instance, it has been shown to degrade in the presence of soil and water microorganisms . Additionally, the compound’s action can be influenced by the type of plant species, as different species require different dosages for effective action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-4-23(5-2)16-9-7-15(8-10-16)22-19(24)13(3)25-18-11-6-14(20)12-17(18)21/h6-13H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIMJUVKKGFECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

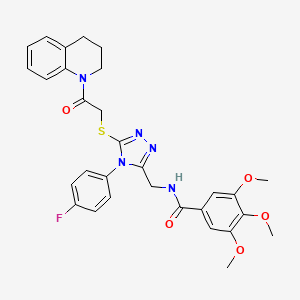
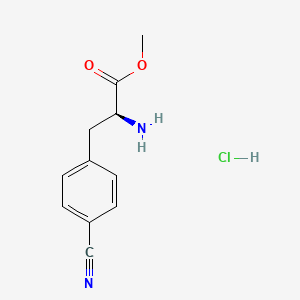
![3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile](/img/structure/B2691497.png)


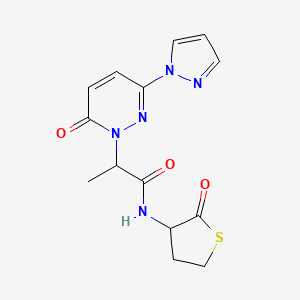
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2691506.png)
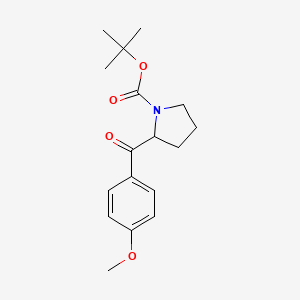
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)

![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)
